tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate is a versatile small molecule scaffold used in various scientific research applications. This compound is characterized by its unique chemical structure, which includes a thiazole ring substituted with bromine and chlorine atoms, and a tert-butyl carbamate group.
Preparation Methods
The synthesis of tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate typically involves the reaction of 4-bromo-5-chlorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the molecular target being studied.
Comparison with Similar Compounds
tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate: This compound has a phenyl group instead of a tert-butyl group, which can affect its chemical properties and biological activity.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the substituents on the thiazole ring or the carbamate group, leading to different properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that make it valuable for a wide range of research applications.
Properties
CAS No. |
1064678-19-8 |
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Molecular Formula |
C8H10BrClN2O2S |
Molecular Weight |
313.60 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C8H10BrClN2O2S/c1-8(2,3)14-7(13)12-6-11-4(9)5(10)15-6/h1-3H3,(H,11,12,13) |
InChI Key |
YABOZROIIUSHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)Cl)Br |
Origin of Product |
United States |
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